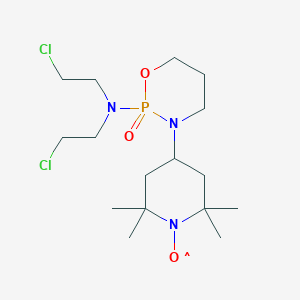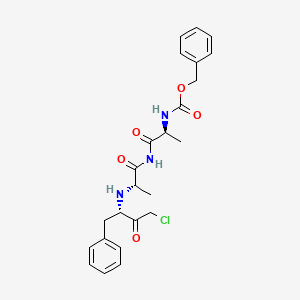
2,4,6-Trihydroxybenzophenon
Übersicht
Beschreibung
2,4,6-Trihydroxybenzophenone (2,4,6-THBP) is a synthetic organic compound with a wide range of applications in scientific research and industrial processes. It is a benzophenone derivative with three hydroxy groups, and is used as a building block in organic synthesis. 2,4,6-THBP has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and optical materials. It is also used as a catalyst in organic reactions, as a reagent in chromatography, and as a stabilizer for polymers.
Wissenschaftliche Forschungsanwendungen
Biotransformation in gentechnisch verändertem Escherichia coli
Die Verbindung 2,4,6-Trihydroxybenzophenon (2,4,6-TriHB) kann durch gentechnisch veränderten Escherichia coli durch Biotransformation von Natriumbenzoat hergestellt werden . Dieser Prozess beinhaltet die Koexpression von Benzoat-CoA-Ligase aus Rhodopseudomonas palustris (BadA) und Benzophenonsynthase aus Garcinia mangostana (GmBPS). Der gentechnisch veränderte E. coli akzeptiert Benzoat als das führende Substrat für die Bildung von Benzoyl-CoA durch die Funktion von BadA und kondensiert anschließend mit dem endogenen Malonyl-CoA durch die katalytische Funktion von BPS zu 2,4,6-TriHB .
Zwischenprodukt für Benzophenone und Xanthonderivate
2,4,6-TriHB dient als Zwischenprodukt bei der Synthese von Benzophenonen und Xanthonderivaten . Diese Derivate finden eine breite Anwendung in verschiedenen Bereichen, darunter Pharmazie, Kosmetik und Materialwissenschaften.
Synthese von Naturstoffen
Die Synthese von Naturstoffen durch E. coli ist eine anspruchsvolle alternative Methode zur umweltfreundlichen Minimierung gefährlicher Abfälle . Die Umwandlung von Natriumbenzoat in 2,4,6-TriHB durch gentechnisch veränderten E. coli stellt einen neuen künstlichen Weg dar, der zu weiteren Synthesen anderer Benzophenonderivate durch die Zugabe verschiedener Gene führen könnte, um funktionelle Gruppen zu katalysieren .
Nichtlineare optische Anwendungen
2,4,6-TriHB wurde beim Wachstum und der Charakterisierung organischer Einkristalle für nichtlineare optische Anwendungen verwendet . Nichtlineare Optik ist ein Gebiet der Physik, das sich mit der Wechselwirkung von Licht mit Materie unter Bedingungen befasst, unter denen die Reaktion des Materials nichtlinear ist. Dies hat Anwendungen in vielen Bereichen, darunter Telekommunikation, Medizin und Materialverarbeitung.
Pharmakologische Aktivitäten
Benzophenon, das aus 2,4,6-TriHB gewonnen werden kann, kommt in einer Vielzahl von Strukturen und pharmakologischen Aktivitäten vor . Die wichtigsten Quellen für biologisch aktive Benzophenone sind Pflanzen der Clusiaceae und Hypericaceae, die einen großen Nutzen für die menschliche Gesundheit haben .
Poststrukturelle Modifikationen
2,4,6-TriHB dient als ein grundlegendes Benzophenonskelett (BBS), das poststrukturellen Modifikationen wie Hydroxylierung, Cyclisierung und Prenylierung unterzogen wird, was zu einer Vielzahl von prenylierten Benzophenonderivaten führt .
Wirkmechanismus
While specific mechanisms of action for 2,4,6-Trihydroxybenzophenone are not available, a study has shown that a similar compound, 2,2’,4-trihydroxybenzophenone, has antimicrobial activity against bacterial pathogens of poultry . It was found to act on the bacterial cell wall and showed a synergistic effect with bacitracin .
Safety and Hazards
The safety data sheet for a similar compound, 2,4,4’-Trihydroxybenzophenone, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear protective clothing .
Zukünftige Richtungen
The successful transformation of sodium benzoate into 2,4,6-Trihydroxybenzophenone by engineered E. coli suggests potential for further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups . This system could lead to environmentally friendly methods of synthesizing these compounds .
Biochemische Analyse
Biochemical Properties
2,4,6-Trihydroxybenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of benzophenone and xanthone derivatives. It interacts with enzymes such as benzoate-CoA ligase and benzophenone synthase. Benzoate-CoA ligase from Rhodopseudomonas palustris catalyzes the formation of benzoyl CoA from benzoate, which then interacts with benzophenone synthase from Garcinia mangostana to produce 2,4,6-Trihydroxybenzophenone . These interactions are crucial for the formation of the benzophenone skeleton, which can undergo further modifications to yield various derivatives.
Cellular Effects
2,4,6-Trihydroxybenzophenone has been shown to influence cellular processes, particularly in cancer cells. In HT-29 human colon carcinoma cells, 2,4,6-Trihydroxybenzophenone induces apoptosis, leading to cell shrinkage, membrane blebbing, DNA fragmentation, and the formation of apoptotic nuclei . This compound affects cell signaling pathways by upregulating proteins such as PUMA, Bak, Bcl-2, and Mcl-1, which are involved in the regulation of apoptosis . Additionally, it has minimal impact on normal human liver and fibroblast lung cell lines, indicating its selective cytotoxicity towards cancer cells.
Molecular Mechanism
The molecular mechanism of 2,4,6-Trihydroxybenzophenone involves its interaction with specific biomolecules and enzymes. It binds to benzoate-CoA ligase and benzophenone synthase, facilitating the conversion of benzoate to benzoyl CoA and subsequently to 2,4,6-Trihydroxybenzophenone . This compound also exerts its effects by inducing apoptosis through the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins in cancer cells . These interactions highlight the compound’s role in modulating gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Trihydroxybenzophenone have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat. Long-term studies have shown that 2,4,6-Trihydroxybenzophenone maintains its apoptotic effects on cancer cells over extended periods, with no significant loss of activity . Its stability and efficacy may vary depending on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of 2,4,6-Trihydroxybenzophenone in animal models vary with different dosages. At lower doses, the compound exhibits minimal toxicity and effectively induces apoptosis in cancer cells. At higher doses, it can cause adverse effects such as liver and kidney toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired apoptotic effect without causing significant toxicity. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
2,4,6-Trihydroxybenzophenone is involved in metabolic pathways that lead to the synthesis of benzophenone and xanthone derivatives. It interacts with cytochrome P450 enzymes, which catalyze the hydroxylation of 2,4,6-Trihydroxybenzophenone to produce various hydroxylated derivatives . These metabolic pathways are essential for the diversification of benzophenone and xanthone compounds, which have a wide range of biological activities.
Transport and Distribution
Within cells and tissues, 2,4,6-Trihydroxybenzophenone is transported and distributed through interactions with specific transporters and binding proteins. It is excreted into the culture medium by engineered Escherichia coli, indicating its ability to be transported across cell membranes . The compound’s localization and accumulation within cells are influenced by its interactions with cellular transport mechanisms, which play a crucial role in its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 2,4,6-Trihydroxybenzophenone is primarily within the cytoplasm, where it interacts with various enzymes and proteins involved in its metabolic pathways . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes and biomolecules. Post-translational modifications and targeting signals may also play a role in directing 2,4,6-Trihydroxybenzophenone to specific cellular compartments, enhancing its efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
phenyl-(2,4,6-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEXFJVZFNYXGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063072 | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3555-86-0 | |
| Record name | 2,4,6-Trihydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trihydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of 2,4,6-trihydroxybenzophenone?
A1: 2,4,6-Trihydroxybenzophenone is a key precursor in the biosynthesis of various biologically active secondary metabolites in plants, including polyprenylated benzoylphloroglucinols and xanthones. [] These compounds exhibit a range of activities, including cytotoxic, antimicrobial, and antioxidant properties. [, , , , ]
Q2: How is 2,4,6-trihydroxybenzophenone synthesized in nature?
A2: In plants like Garcinia mangostana (mangosteen), 2,4,6-trihydroxybenzophenone is produced by the enzyme benzophenone synthase (BPS). [] This enzyme catalyzes the condensation of benzoyl-CoA with three units of malonyl-CoA. []
Q3: Can 2,4,6-trihydroxybenzophenone be produced through biotransformation?
A3: Yes, researchers have successfully engineered Escherichia coli to produce 2,4,6-trihydroxybenzophenone from sodium benzoate. [] This was achieved by introducing genes encoding for benzoate-CoA ligase (BadA) and benzophenone synthase (GmBPS). []
Q4: What structural features of benzophenone synthase (BPS) contribute to its substrate specificity?
A4: Crystallographic studies of GmBPS revealed that the amino acid residues Met264, Tyr266, and Gly339 play a crucial role in substrate binding. [] These residues are positioned to accommodate the 2,4,6-trihydroxybenzophenone product while hindering the binding of other molecules like naringenin. [] Additionally, Ala257 expands the active site cavity, potentially facilitating the initiation and cyclization reactions. []
Q5: Can chalcone synthase (CHS) also produce 2,4,6-trihydroxybenzophenone?
A5: Yes, although typically utilizing 4-coumaroyl-CoA, recombinant CHS from Hypericum androsaemum can convert benzoyl-CoA to 2,4,6-trihydroxybenzophenone alongside pyrone byproducts. [, ]
Q6: How does the substrate specificity of CHS compare to BPS?
A6: CHS exhibits broader substrate specificity compared to BPS. [] While BPS preferentially uses benzoyl-CoA, CHS can utilize both aromatic and aliphatic CoA esters, including benzoyl-CoA, phenylacetyl-CoA, isovaleryl-CoA, and isobutyryl-CoA. []
Q7: Can the substrate specificity of CHS be altered?
A7: Yes, site-directed mutagenesis of amino acids within the active site of CHS can modify its substrate preference. [] For example, a triple mutant of CHS (L263M/F265Y/S338G) exhibited an increased preference for benzoyl-CoA over its usual substrate, 4-coumaroyl-CoA. []
Q8: What is the molecular formula and weight of 2,4,6-trihydroxybenzophenone?
A8: The molecular formula is C13H10O4, and the molecular weight is 230.22 g/mol.
Q9: Are there any synthetic routes for the production of 2,4,6-trihydroxybenzophenone and its derivatives?
A9: Yes, 2,4,6-trihydroxybenzophenone can be synthesized through prenylation of 2,4,6-trihydroxybenzophenone with 2-methyl-3-buten-2-ol in the presence of boron trifluoride etherate. [] This reaction yields various prenylated derivatives, including the naturally occurring vismiaphenone A. [] Additionally, 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone have been synthesized using a multi-step approach involving methylation, Friedel-Crafts acylation, demethylation, and geranylation reactions. []
Q10: Have 2,4,6-trihydroxybenzophenone derivatives been isolated from natural sources?
A10: Yes, numerous 2,4,6-trihydroxybenzophenone derivatives have been isolated from various plant species. For example, hypersampsones A-F were isolated from Hypericum sampsonii, [] while cratoxyarborenones A-F were identified in Cratoxylum sumatranum. [] These natural products often exhibit potent biological activities.
Q11: What is the significance of prenylation in 2,4,6-trihydroxybenzophenone derivatives?
A11: Prenylation, the attachment of isoprene units, significantly influences the bioactivity and structural diversity of 2,4,6-trihydroxybenzophenone derivatives. [] This modification is frequently observed in natural products, contributing to their complex structures and diverse biological activities.
Q12: Are there any specific examples of bioactive 2,4,6-trihydroxybenzophenone derivatives and their activities?
A12: Yes, compounds like (E)-3-(2-hydroxy-7-methyl-3-methyleneoct-6-enyl)-2,4,6-trihydroxybenzophenone and 8-benzoyl-2-(4-methylpenten-3-yl)chromane-3,5,7-triol, isolated from Tovomita longifolia, displayed cytotoxic activity against several human cancer cell lines. [] Other examples include 1,3,5,7-tetrahydroxy-8-isoprenylxanthone and 1,3,5-trihydroxy-8-isoprenylxanthone from Tovomita krukovii, which exhibited inhibitory effects against Candida albicans secreted aspartic proteases. []
Q13: What are the future directions for research on 2,4,6-trihydroxybenzophenone?
A13: Future studies can focus on:
- Further exploring the structure-activity relationship of 2,4,6-trihydroxybenzophenone derivatives to optimize their biological activities. []
- Developing more efficient and sustainable methods for their synthesis, potentially through engineered microbial platforms. []
- Investigating their potential applications in various fields, such as medicine and agriculture. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)











![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)

